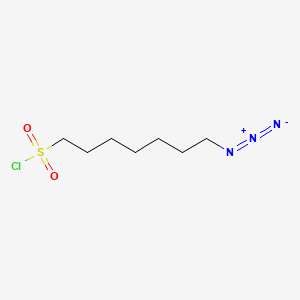![molecular formula C13H16N2O3 B6605022 (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 2763740-97-0](/img/structure/B6605022.png)
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione, also known as BPHPD, is an organic compound that has recently been studied for its potential applications in scientific research. It is a cyclic diketone, containing a piperazine ring and a benzyl group, and is a derivative of the amino acid tyrosine. BPHPD is a versatile compound that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and molecular imaging.
Applications De Recherche Scientifique
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle, as it has been shown to be able to penetrate the cell membrane and deliver drugs to the interior of the cell. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has also been used in enzyme inhibition studies, as it has been shown to be an effective inhibitor of the enzyme xanthine oxidase. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been used in molecular imaging studies, as it has been shown to be a potential imaging agent for positron emission tomography (PET) scans.
Mécanisme D'action
The mechanism of action of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is not well understood. It is believed that (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can interact with enzymes and other proteins in the cell, leading to changes in their activity. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has also been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione are not well understood. Studies have shown that (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can interact with proteins and enzymes in the cell, leading to changes in their activity. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been shown to interact with DNA, leading to changes in gene expression. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has also been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has several advantages for use in laboratory experiments. It is easy to synthesize, and can be isolated in high yields. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is a stable compound, and can be stored for long periods of time without degradation. (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is also a versatile compound, and can be used in a variety of research applications. However, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione also has some limitations. It is a relatively small molecule, and can be difficult to detect in certain experiments. In addition, (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
Orientations Futures
The potential future directions for (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione are numerous. Further research is needed to better understand the biochemical and physiological effects of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione, as well as its potential applications in drug delivery, enzyme inhibition, and molecular imaging. In addition, further research is needed to explore the potential of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione as a therapeutic agent. Finally, further research is needed to explore the potential of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione as a diagnostic agent.
Méthodes De Synthèse
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can be synthesized through several methods. The most common synthesis method is the condensation reaction of a benzyl halide and a hydroxyethyl piperazine. This reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically heated to a temperature of around 50°C. The reaction is usually complete within 2 hours, and the product is isolated by precipitation or extraction. Other synthesis methods, such as the reaction of a benzyl halide with a hydroxyethyl piperazine derivative, have also been reported.
Propriétés
IUPAC Name |
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-JMJZKYOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)



![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)
